Unii-7lni1E5efa
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Overview
Description
PF-5212372 is a potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme responsible for the production of eicosanoids implicated in various inflammatory diseases, including asthma . This compound has shown significant potential in preclinical studies for its ability to inhibit the release of prostaglandins and leukotrienes from human lung mast cells .
Preparation Methods
The synthetic routes and reaction conditions for PF-5212372 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the incorporation of various functional groups to achieve its potent inhibitory properties . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, although specific details are proprietary to the manufacturing entities.
Chemical Reactions Analysis
PF-5212372 undergoes several types of chemical reactions, primarily focusing on its interaction with cPLA2α. The compound effectively inhibits the release of prostaglandin D2 and cysteinyl leukotrienes from anti-IgE-stimulated human lung mast cells . Common reagents and conditions used in these reactions include ionomycin-stimulated release assays and anti-IgE stimulation . The major products formed from these reactions are reduced levels of inflammatory mediators such as leukotriene B4, thromboxane A2, and prostaglandin D2 .
Scientific Research Applications
PF-5212372 has been extensively studied for its potential therapeutic applications in treating inflammatory diseases, particularly asthma . In preclinical models, the compound has demonstrated significant efficacy in inhibiting late-phase bronchoconstriction and airway hyper-responsiveness . Additionally, PF-5212372 has shown promise in treating atopic dermatitis, as evidenced by clinical trials assessing its safety and efficacy in topical formulations . The compound’s ability to inhibit key inflammatory pathways makes it a valuable tool in both basic and applied research in fields such as immunology, pharmacology, and respiratory medicine .
Mechanism of Action
PF-5212372 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α), which is the rate-limiting enzyme responsible for the production of eicosanoids . By blocking cPLA2α, PF-5212372 effectively reduces the synthesis of inflammatory mediators such as prostaglandins and leukotrienes . This inhibition leads to a decrease in inflammation and associated symptoms in various disease models .
Comparison with Similar Compounds
PF-5212372 is unique in its potent and selective inhibition of cPLA2α, with an IC50 value of 7 nM . Similar compounds include other cPLA2α inhibitors such as zileuton and montelukast, which also target leukotriene pathways but with different mechanisms and efficacy profiles . Unlike PF-5212372, these compounds have varying degrees of success in clinical applications, highlighting the uniqueness and potential of PF-5212372 as a therapeutic agent .
Properties
CAS No. |
916136-25-9 |
---|---|
Molecular Formula |
C42H38ClF3N2O6S2 |
Molecular Weight |
823.3 g/mol |
IUPAC Name |
3-[4-[2-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]ethylsulfonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C42H38ClF3N2O6S2/c43-33-18-21-38-36(27-33)35(24-26-55(51,52)34-19-15-29(16-20-34)17-22-40(49)50)39(48(38)41(30-9-3-1-4-10-30)31-11-5-2-6-12-31)23-25-47-56(53,54)28-32-13-7-8-14-37(32)42(44,45)46/h1-16,18-21,27,41,47H,17,22-26,28H2,(H,49,50) |
InChI Key |
HWNIPKHEEVNHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCS(=O)(=O)C6=CC=C(C=C6)CCC(=O)O |
Origin of Product |
United States |
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